molecular formula C13H15NO2 B11764085 4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid

4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid

Cat. No.: B11764085
M. Wt: 217.26 g/mol
InChI Key: FXXNBYYVDFYQGL-UHFFFAOYSA-N
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Description

4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid is a chemical compound with the molecular formula C13H15NO2. It is characterized by a spirocyclic structure, which includes a benzoic acid moiety attached to a spiro[2.4]heptane ring system containing a nitrogen atom. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-azaspiro[2.4]heptane with a benzoic acid derivative under specific reaction conditions. The process typically requires the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a Lewis acid, to facilitate the reaction. The reaction is carried out at a controlled temperature, usually between 0°C and 50°C, to ensure optimal yield and purity of the product .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, resulting in the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid is unique due to the presence of both the spirocyclic ring system and the benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent and a versatile building block in chemical synthesis .

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

4-(5-azaspiro[2.4]heptan-5-yl)benzoic acid

InChI

InChI=1S/C13H15NO2/c15-12(16)10-1-3-11(4-2-10)14-8-7-13(9-14)5-6-13/h1-4H,5-9H2,(H,15,16)

InChI Key

FXXNBYYVDFYQGL-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCN(C2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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